Cas no 36150-22-8 ((+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol)

(+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol structure
36150-22-8 structure
Product Name:(+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol
CAS No:36150-22-8
MF:C10H12O4
MW:196.199883460999
CID:2048058
PubChem ID:97807
Update Time:2025-04-21

(+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol Chemical and Physical Properties

Names and Identifiers

    • (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol
    • Spectrum5_001785
    • SCHEMBL11447270
    • FS-9272
    • Spectrum_000901
    • 36150-22-8
    • Spectrum2_000683
    • 7154-01-0
    • AI3-20686
    • SPECTRUM100577
    • Spectrum3_000113
    • SR-05000002431
    • KBio1_001130
    • MEGxp0_001786
    • KBio3_000866
    • 3-(1,3-benzodioxol-5-yl)-1,2-propanediol
    • Spectrum4_000935
    • KBio2_006517
    • 1, 3-[3,4-(methylenedioxy)phenyl]-
    • KBio2_003949
    • NSC 43297
    • SpecPlus_000090
    • 1,2-Propanediol, 3-(3,4-(methylenedioxy)phenyl)-
    • NCGC00095438-03
    • NSC-43297
    • 1,2-METHYLENEDIOXY-4-(2,3-DIHYDROXYPROPYL)BENZENE
    • SDCCGMLS-0066370.P001
    • BSPBio_001726
    • 3-(2H-1,3-benzodioxol-5-yl)propane-1,2-diol
    • DivK1c_006186
    • NCGC00095438-01
    • CHEBI:91667
    • 3-(3,4-Methylenedioxyphenyl)-1,2-propanediol
    • AKOS022184763
    • UNII-XMZ4MID08B
    • SR-05000002431-1
    • Q27163489
    • CHEMBL1527944
    • ACon1_002342
    • KBioSS_001381
    • CCG-38575
    • NCGC00095438-02
    • 1,2-Propanediol, 3-(1,3-benzodioxol-5-yl)-
    • SPBio_000805
    • SAFROLGLYCOL
    • 2',3'-Dihydro-2',3'-dihydroxysafrole
    • XMZ4MID08B
    • NSC43297
    • KBioGR_001490
    • BRD-A37867643-001-01-7
    • 1, 3-(1,3-benzodioxol-5-yl)-
    • KBio2_001381
    • 3-(1,3-benzodioxol-5-yl)propane-1,2-diol
    • WLN: T56 BO DO CHJ G1YQ1Q
    • Inchi: 1S/C10H12O4/c11-5-8(12)3-7-1-2-9-10(4-7)14-6-13-9/h1-2,4,8,11-12H,3,5-6H2
    • InChI Key: FYDVPEVHFUBOJG-UHFFFAOYSA-N
    • SMILES: OCC(CC1C=C2C(OCO2)=CC=1)O

Computed Properties

  • Exact Mass: 196.07355886Da
  • Monoisotopic Mass: 196.07355886Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.415
  • Topological Polar Surface Area: 58.9Ų

(+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol Related Literature

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.